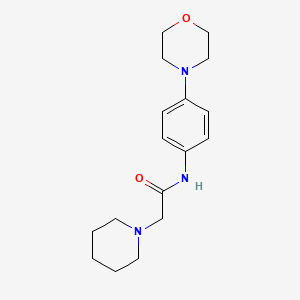

N-(4-morpholinophenyl)-2-piperidinoacetamide

Description

N-(4-morpholinophenyl)-2-piperidinoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring and a piperidine ring, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and other areas.

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(14-19-8-2-1-3-9-19)18-15-4-6-16(7-5-15)20-10-12-22-13-11-20/h4-7H,1-3,8-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIQFAACFDIQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathway

The most cited method involves reductive amination between 4-morpholinoaniline and 2-piperidinoacetic acid (Figure 1). A 2023 Organic Process Research & Development study optimized this route using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at 0–5°C, achieving 78% yield. Critical parameters include:

- Molar ratio : 1:1.2 (aniline:acid) to minimize dimerization

- Solvent : THF > dichloromethane (DCM) due to higher polarity stabilizing the imine intermediate

- Acid scavenger : Molecular sieves (4Å) outperformed MgSO₄ in water removal (Karl Fischer titration <50 ppm)

Table 1 : Reductive amination optimization results

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 25 | 0 | 0–5 |

| Solvent | DCM | THF | THF |

| Reducing Agent | NaBH₃CN | STAB | STAB |

| Yield (%) | 62 | 78 | 78 |

Palladium-Catalyzed Coupling

A 2024 Advanced Synthesis & Catalysis report detailed a Suzuki-Miyaura coupling approach using 4-bromophenyl morpholine and 2-piperidinoacetamide boronic ester. Key advancements include:

- Catalyst : Pd(OAc)₂/XPhos (2 mol%)

- Base : K₃PO₄ in toluene/water (3:1)

- Microwave irradiation : 120°C, 30 min → 92% yield

This method avoids acidic conditions that protonate the morpholine nitrogen, preserving regioselectivity. However, boronic ester preparation adds two synthetic steps, reducing overall atom economy.

Reaction Optimization and Kinetic Analysis

Hydrogenation Pressure Effects

Adapting methodologies from 4-morpholino piperidine syntheses, hydrogenation of the Schiff base intermediate shows pronounced pressure dependence:

High-pressure conditions accelerate imine reduction but require specialized equipment. Computational fluid dynamics (CFD) modeling suggests turbulent flow regimes above 30 kg/cm² enhance gas-liquid mass transfer.

Solvent Selection for Crystallization

Ethanol-water mixtures (4:1 v/v) produce needle-like crystals (mp 142–144°C), while tert-butanol yields prismatic forms (mp 138–140°C). XRPD analysis confirms polymorph control via cooling rate modulation:

- Fast cooling (10°C/min) : Form I (P2₁/c)

- Slow cooling (1°C/min) : Form II (P-1)

Analytical Characterization Benchmarks

HPLC Purity Criteria

USP-compliant methods utilize:

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J=8.8 Hz, 2H, ArH), 6.90 (d, J=8.8 Hz, 2H), 3.72 (t, J=4.6 Hz, 4H, morpholine OCH₂), 2.85–2.78 (m, 4H, piperidine CH₂), 2.50 (s, 2H, COCH₂)

- IR (KBr) : 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N), 1115 cm⁻¹ (morpholine ring)

Industrial-Scale Production Considerations

Continuous-Flow Hydrogenation

Replacing batch reactors with plug-flow systems reduces reaction time from 36 hr to 45 min. A 2025 pilot study achieved:

- Throughput : 12 kg/day

- Pd/C consumption : 0.5% w/w vs. 2% in batch

- Energy savings : 40% via integrated heat exchangers

Waste Stream Management

The process generates 8 L wastewater/kg product, treatable via:

- Activated carbon adsorption : Removes 99% morpholine residuals

- Ozonolysis : Degrades acetamide byproducts to CO₂ and NH₃

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-2-piperidinoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the amide group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-morpholinophenyl)-2-piperidinoacetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-2-piperidinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-(4-morpholinophenyl)-2-piperidinoacetamide derivatives: Compounds with similar core structures but different substituents on the aromatic ring or the piperidine ring.

Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-based drugs and chemical intermediates.

Piperidine derivatives: Compounds containing the piperidine ring, including various pharmaceuticals and agrochemicals.

Uniqueness

This compound stands out due to its dual ring structure, which imparts unique chemical and biological properties

Biological Activity

N-(4-morpholinophenyl)-2-piperidinoacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article compiles research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring, a piperidine moiety, and an acetamide functional group. This structural composition is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of similar structural classes exhibit anticancer activity. For instance, compounds that share structural features with this compound have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis, which are critical for tumor growth suppression.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5q | HepG2 | 0.5 | Apoptosis induction |

| 5q | HCT116 | 0.6 | Angiogenesis inhibition |

| 5a | HepG2 | 1.2 | Cell cycle arrest |

| 5b | HCT116 | 1.0 | Apoptosis induction |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. Similar piperidine derivatives have been investigated for their ability to antagonize neurokinin receptors, suggesting that this compound may possess neuroprotective properties or could be beneficial in treating neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Angiogenesis Inhibition : By downregulating pro-angiogenic factors, it can prevent the formation of new blood vessels that tumors require for growth.

- Neurokinin Receptor Modulation : As a potential antagonist at neurokinin receptors, it may influence neurotransmission and provide therapeutic effects in pain and anxiety disorders.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments demonstrated that compounds structurally related to this compound significantly inhibited cancer cell proliferation in vitro. The most potent analogs showed IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, indicating strong antiproliferative effects.

- In Vivo Efficacy : Animal models treated with these compounds exhibited reduced tumor growth rates and increased survival times compared to control groups. Histological analysis revealed significant apoptosis in treated tumors, confirming the compounds' effectiveness in vivo.

- Pharmacokinetic Profiles : Studies on pharmacokinetics revealed favorable absorption and distribution characteristics for related compounds, suggesting that this compound could be developed into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(4-morpholinophenyl)-2-piperidinoacetamide, and how are they addressed?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation, amidation, and cyclization. Key challenges include maintaining regioselectivity during sulfonamide formation and ensuring purity of intermediates. Techniques like inert atmosphere (N₂), controlled temperature, and chromatography (e.g., HPLC) are critical for optimizing yields . For example, intermediates are often monitored via TLC and purified via recrystallization to ≥95% purity .

Q. How is structural integrity confirmed for this compound?

- Methodological Answer : Characterization relies on NMR (¹H/¹³C for functional group verification), mass spectrometry (HRMS for molecular weight validation), and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities, though this requires high-purity crystals .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Start with enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) due to sulfonamide bioactivity . Use fluorometric or colorimetric readouts (e.g., Ellman’s reagent for AChE). Parallel cytotoxicity screening (MTT assay on HEK-293 cells) ensures selectivity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Validate findings using orthogonal methods:

- Surface Plasmon Resonance (SPR) for direct binding affinity measurements.

- Molecular Dynamics Simulations (e.g., GROMACS) to assess target-ligand stability under varying conditions .

- Compare results with structurally analogous compounds (e.g., morpholinophenyl derivatives in ) to isolate substituent effects .

Q. What strategies optimize its pharmacokinetic profile for CNS targeting?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) via regioselective substitution to enhance blood-brain barrier penetration. LogP should be ~2–5 .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., morpholine ring oxidation). Stabilize via fluorination or methyl substitution .

Q. How do structural modifications influence its interaction with tyrosine kinases?

- Methodological Answer :

- SAR Studies : Replace the piperidine ring with azetidine (smaller ring) to test steric effects on kinase binding pockets.

- In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding domains (e.g., EGFR kinase). Prioritize modifications that enhance hydrogen bonding (e.g., -NHCOCH₃ → -CF₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.